(E)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one features a conjugated enone system (C=O and C=C bonds in the E-configuration) with a piperidinyl group substituted by a (3,5-dimethoxybenzyl)oxymethyl moiety and a thiophen-2-yl aromatic ring. The 3,5-dimethoxybenzyl group contributes to lipophilicity and may enhance metabolic stability, while the thiophene ring introduces electron-rich sulfur-based π-system interactions.
Properties
IUPAC Name |
(E)-1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-25-19-12-18(13-20(14-19)26-2)16-27-15-17-7-9-23(10-8-17)22(24)6-5-21-4-3-11-28-21/h3-6,11-14,17H,7-10,15-16H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVJNRPZVCZNNB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C=CC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)/C=C/C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cytotoxicity. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and structural characteristics.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 429.58 g/mol. The structure features a piperidine ring, a thiophene moiety, and a methoxybenzyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.58 g/mol |
| Structure | Structure |
Cytotoxic Activity
Research has indicated that compounds similar to (E)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant cytotoxic effects against various cancer cell lines. A study published in PMC3344817 demonstrated that related piperidinyl compounds induced apoptosis in human cancer cells, with activation of caspase pathways being a critical mechanism of action. Specifically, the study noted that after 8 hours of exposure, approximately 19% of cells underwent apoptosis, increasing to 38% after 20 hours .
The cytotoxic effects are primarily attributed to the following mechanisms:
- Apoptosis Induction : The compound activates caspase enzymes, which are essential for the apoptotic process.
- Mitochondrial Membrane Depolarization : Disruption in mitochondrial function leads to cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased cell death rates in cancerous cells.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Cytotoxicity Against Cancer Cell Lines : A comparative analysis showed that certain derivatives exhibited over 590-fold greater cytotoxic potency than standard chemotherapy drugs like melphalan and 5-fluorouracil .
- In Vivo Studies : In vivo experiments using animal models have shown promising results regarding the safety and efficacy of these compounds in reducing tumor sizes without significant toxicity to normal tissues.
- Structure-Activity Relationship (SAR) : Studies have explored how modifications in the chemical structure affect biological activity. For example, the introduction of different substituents on the piperidine ring can enhance or diminish cytotoxic effects .
Pharmacological Implications
The potential therapeutic applications of (E)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one extend beyond oncology. Its ability to induce apoptosis suggests possible uses in treating diseases characterized by uncontrolled cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The target compound shares a common enone backbone with several analogs but differs in substituents and heterocyclic components. Key comparisons include:
Table 1: Structural Comparison
Electronic and Steric Effects
- Thiophene vs. In contrast, phenyl and triazole substituents (e.g., –8) rely on purely aromatic or nitrogen-based interactions .
- Piperidine vs.
- Methoxy Substitution: The 3,5-dimethoxybenzyl group in the target compound balances lipophilicity and metabolic stability.
Pharmacological Implications
- Antimicrobial Activity: Cinnamoyl derivatives (e.g., ) exhibit antimicrobial properties, suggesting the target compound’s enone system may similarly disrupt bacterial membranes. Thiophene’s electron-rich nature could enhance binding to microbial targets .
- Anticancer Potential: The trimethoxyphenyl analog () shows that methoxy-rich compounds interfere with tubulin polymerization. The target compound’s 3,5-dimethoxy group may offer analogous mechanisms .
- Neuroprotective Effects : Piperazine-containing analogs () demonstrate neuroprotective activities, implying that the piperidine moiety in the target compound could interact with central nervous system targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
